

Pilabactam Sodium: A Technical Guide to the Inhibition of Serine β-Lactamases

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Compound of Interest					
Compound Name:	Pilabactam sodium				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly through the production of β -lactamase enzymes, poses a significant threat to global health. Serine β -lactamases, which are classified into Ambler classes A, C, and D, are a primary mechanism of resistance in many pathogenic bacteria. **Pilabactam sodium** (formerly known as QPX7728) is a novel, ultra-broad-spectrum β -lactamase inhibitor that demonstrates potent activity against a wide array of serine β -lactamases, as well as metallo- β -lactamases. This technical guide provides an in-depth overview of the inhibitory action of **Pilabactam sodium** against serine β -lactamases, including quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

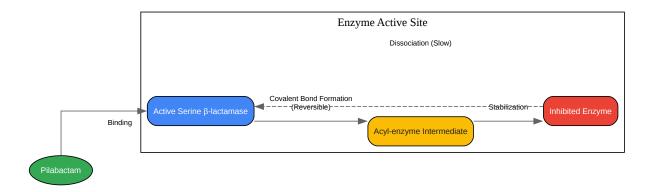
Mechanism of Action

Pilabactam is a cyclic boronic acid derivative that acts as a potent inhibitor of serine β -lactamases.[1][2] Unlike many traditional β -lactamase inhibitors, Pilabactam is not a β -lactam itself. Its mechanism of action involves the formation of a reversible covalent bond between the boron atom of Pilabactam and the catalytic serine residue in the active site of the β -lactamase. [1] This interaction mimics the tetrahedral transition state of the natural substrate hydrolysis, effectively blocking the enzyme's activity.[1] The inhibition by Pilabactam is characterized by a progressive inactivation of the enzyme.[2][3] The stability of the Pilabactam-enzyme complex



varies depending on the specific β -lactamase, with target residence times ranging from minutes to several hours.[1][2][3]

The following diagram illustrates the general mechanism of serine β -lactamase inhibition by **Pilabactam sodium**.



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Pilabactam Inhibition Mechanism

Quantitative Inhibition Data

Pilabactam sodium has demonstrated potent inhibition across all classes of serine β -lactamases. The following tables summarize the 50% inhibitory concentrations (IC50) of Pilabactam (QPX7728) against a range of clinically relevant serine β -lactamases.

Table 1: Pilabactam (QPX7728) IC50 Values for Class A Serine β-Lactamases[2][3][4]



Enzyme	Sub-group	IC50 (nM)	
CTX-M-14	ESBL	1-3	
CTX-M-15	ESBL	1-3	
SHV-12	ESBL	1-3	
TEM-10	ESBL	1-3	
TEM-26	ESBL	1-3	
KPC-2	Carbapenemase	~3	

Table 2: Pilabactam (QPX7728) IC50 Value for Class C Serine β-Lactamases[2][3][4]

Enzyme	Sub-group	IC50 (nM)
P99	Cephalosporinase	~22

Table 3: Pilabactam (QPX7728) IC50 Values for Class D Serine β-Lactamases[2][3][4]

Enzyme	Sub-group	IC50 (nM)
OXA-48	Carbapenemase	1
OXA-23	Carbapenemase	1

Kinetic Parameters

The inhibitory activity of Pilabactam (QPX7728) has been further characterized by determining its kinetic parameters against various serine β -lactamases.

Table 4: Kinetic Parameters of Pilabactam (QPX7728) Inhibition[2][3]



Enzyme	Class	k2/K (M ⁻¹ s ⁻¹)	Kd (nM)	Target Residence Time
SHV-12	А	1.0 x 10 ⁵	0.06 - 28	-
KPC-2	А	3 x 10 ⁵ - 4 x 10 ⁵	0.06 - 28	~2-3 hours
BKC-1	А	1.8 x 10 ⁶	-	-
P99	С	6.3 x 10 ⁴	0.59	-
OXA-48	D	~3 x 10 ⁶	0.13 - 3.2	~50 minutes
OXA-23	D	~1 x 10 ⁶	0.13 - 3.2	5-20 minutes
OXA-24	D	~1 x 10 ⁶	0.13 - 3.2	5-20 minutes
OXA-58	D	~1 x 10 ⁶	-	5-20 minutes

Experimental Protocols

The determination of the inhibitory potency of **Pilabactam sodium** is typically performed using a spectrophotometric assay with the chromogenic cephalosporin, nitrocefin, as the substrate.

Determination of IC50 Values

Objective: To determine the concentration of **Pilabactam sodium** required to inhibit 50% of the activity of a specific β -lactamase.

Materials:

- Purified β-lactamase enzyme (e.g., KPC-2, CTX-M-15, P99, OXA-48)
- Pilabactam sodium (QPX7728)
- Nitrocefin solution
- Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
- 96-well microtiter plates



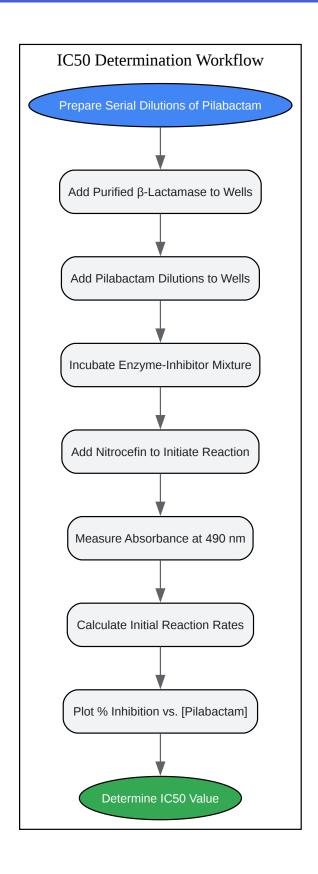
Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

- Prepare serial dilutions of Pilabactam sodium in the assay buffer.
- In a 96-well plate, add a fixed concentration of the purified β-lactamase enzyme to each well.
- Add the different concentrations of **Pilabactam sodium** to the wells containing the enzyme.
- Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.
- Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
- Immediately monitor the change in absorbance at 490 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change from yellow to red. [5][6][7]
- The initial reaction rates are calculated from the linear portion of the absorbance versus time plots.
- The percentage of inhibition for each Pilabactam sodium concentration is calculated relative to a control reaction without the inhibitor.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Pilabactam sodium concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the experimental workflow for determining the IC50 of **Pilabactam sodium**.





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IC50 Determination Workflow



Conclusion

Pilabactam sodium is a promising, ultra-broad-spectrum inhibitor of serine β -lactamases, demonstrating high potency against a wide range of clinically significant enzymes from classes A, C, and D. Its unique mechanism of reversible covalent inhibition and favorable kinetic profile make it a valuable agent in the fight against antibiotic-resistant bacteria. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and utilize this novel therapeutic agent.

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